molecular formula C25H26ClN3O2 B243676 N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide

Cat. No. B243676
M. Wt: 435.9 g/mol
InChI Key: ZVXGLHXNWSMCBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide, also known as BPN14770, is a small molecule drug that has shown promising results in pre-clinical studies for the treatment of cognitive disorders such as Alzheimer's disease and Fragile X syndrome.

Mechanism of Action

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide is a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a role in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain. By inhibiting PDE4D, N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide increases cAMP levels, which in turn activates the protein kinase A (PKA) signaling pathway. This pathway is involved in the regulation of synaptic plasticity and memory formation, and its activation has been shown to improve cognitive function in pre-clinical models.
Biochemical and Physiological Effects
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide has been shown to have a number of biochemical and physiological effects in pre-clinical studies. These include increased cAMP levels, activation of the PKA signaling pathway, and improved synaptic plasticity and memory formation. N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide has also been shown to have anti-inflammatory effects in the brain, which may contribute to its therapeutic effects in cognitive disorders.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide is that it has shown promising results in pre-clinical studies for the treatment of cognitive disorders, suggesting that it may have potential as a therapeutic agent. However, one limitation is that further studies are needed to determine the safety and efficacy of N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide in humans. Additionally, N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide may have off-target effects on other PDE4 isoforms, which could limit its specificity for PDE4D.

Future Directions

There are several future directions for research on N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide. One direction is to further investigate its safety and efficacy in humans, through clinical trials. Another direction is to explore its potential as a therapeutic agent for other cognitive disorders, such as Parkinson's disease and schizophrenia. Additionally, further studies are needed to understand the mechanisms underlying its anti-inflammatory effects in the brain, and to determine whether these effects contribute to its therapeutic effects in cognitive disorders.
Conclusion
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide is a small molecule drug that has shown promising results in pre-clinical studies for the treatment of cognitive disorders such as Alzheimer's disease and Fragile X syndrome. Its mechanism of action involves the inhibition of PDE4D, which increases cAMP levels and activates the PKA signaling pathway. N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide has a number of biochemical and physiological effects, including improved synaptic plasticity and memory formation, and anti-inflammatory effects in the brain. While further studies are needed to determine its safety and efficacy in humans, N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide has potential as a therapeutic agent for the treatment of cognitive disorders.

Synthesis Methods

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide is synthesized through a multistep process that involves the reaction of 4-(4-butanoylpiperazin-1-yl)-3-chlorobenzoic acid with 2-naphthoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified through column chromatography to obtain N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide in high purity.

Scientific Research Applications

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide has been extensively studied in pre-clinical models of Alzheimer's disease and Fragile X syndrome. In a mouse model of Alzheimer's disease, N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide was shown to improve memory and reduce amyloid beta levels in the brain. In a mouse model of Fragile X syndrome, N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide was shown to improve cognitive function and reduce dendritic spine abnormalities. These results suggest that N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide has potential as a therapeutic agent for the treatment of cognitive disorders.

properties

Molecular Formula

C25H26ClN3O2

Molecular Weight

435.9 g/mol

IUPAC Name

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide

InChI

InChI=1S/C25H26ClN3O2/c1-2-5-24(30)29-14-12-28(13-15-29)23-11-10-21(17-22(23)26)27-25(31)20-9-8-18-6-3-4-7-19(18)16-20/h3-4,6-11,16-17H,2,5,12-15H2,1H3,(H,27,31)

InChI Key

ZVXGLHXNWSMCBW-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)Cl

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.